Hexadecylcyclohexane

Phase-change materials Lubricant formulation Thermal management

Researchers requiring a room-temperature-solid n-alkylcyclohexane often face supply inconsistency or misidentification by generic linear alkanes. Hexadecylcyclohexane (CAS 6812-38-0) is the direct solution. - Melting point 32-33.6°C - solid at ambient (vs. n-hexadecane liquid) enables use as PCM without sub-ambient preconditioning. - Boiling point ~385°C (vs. 287°C for n-hexadecane) provides wider liquid operating range for high-temperature lubricant/HTF formulations. - Definitive Kováts RI 2272 (OV-101) ensures unambiguous GC-MS identification in complex hydrocarbon matrices. Supplied >97% GC, ambient storage; standard B2B shipping.

Molecular Formula C22H44
Molecular Weight 308.6 g/mol
CAS No. 6812-38-0
Cat. No. B1329450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecylcyclohexane
CAS6812-38-0
Molecular FormulaC22H44
Molecular Weight308.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC1CCCCC1
InChIInChI=1S/C22H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h22H,2-21H2,1H3
InChIKeyNRHBFNBZAZZTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadecylcyclohexane (CAS 6812-38-0) Procurement Guide: Compound Identity and Physicochemical Baseline


Hexadecylcyclohexane (CAS 6812-38-0), also known as n-hexadecylcyclohexane or 1-cyclohexylhexadecane, is a saturated hydrocarbon of molecular formula C₂₂H₄₄ (MW 308.58 g/mol) belonging to the n-alkylcyclohexane homologous series [1]. It consists of a cyclohexane ring terminally substituted with a linear C16 alkyl chain. The compound is a solid at standard room temperature (melting point 32–33.6 °C) with a boiling point of approximately 385 °C at 760 mmHg and an estimated density of 0.80–0.82 g/cm³ [2]. It has been detected as a natural product in Aspergillus ustus, though its primary relevance lies in industrial and analytical chemistry applications [1]. Commercial availability typically ranges from 95% to >97% purity by GC, with suppliers including TCI, Aladdin, and Macklin . The compound is classified under GHS08 with hazard statement H304 (may be fatal if swallowed and enters airways) .

Why Hexadecylcyclohexane (CAS 6812-38-0) Cannot Be Replaced by n-Hexadecane or Shorter-Chain Alkylcyclohexanes


Within the n-alkylcyclohexane family and broader saturated hydrocarbon class, substitution by generic analogs such as n-hexadecane, tetradecylcyclohexane, or octadecylcyclohexane introduces quantifiable shifts in melting behavior, chromatographic retention, volatility, and lipophilicity that directly compromise application performance [1]. The cyclohexane head group elevates the melting point by approximately 15 °C relative to the linear alkane of equivalent side-chain length, converting a room-temperature liquid (n-hexadecane, mp 18.2 °C) into a room-temperature solid (hexadecylcyclohexane, mp ~33 °C) [2]. Conversely, increasing the alkyl chain by only two methylene units (to octadecylcyclohexane) raises the melting point to 43 °C, nearly doubling the thermal energy required for liquefaction and altering formulation behavior in lubricant, phase-change material, or chromatographic standard applications . These structure-property discontinuities mean that generic one-for-one replacement without quantitative verification of the specific property of interest carries a high risk of functional failure.

Quantitative Differentiation of Hexadecylcyclohexane (CAS 6812-38-0) Against Closest Analogs


Melting Point Elevation of Hexadecylcyclohexane vs. n-Hexadecane: Solid-at-Room-Temperature Advantage

Hexadecylcyclohexane exhibits a melting point of 33.61 °C, compared to 18.2 °C for n-hexadecane—an elevation of approximately 15.4 °C attributable solely to the cyclohexane head group replacing a terminal methyl moiety [1]. This difference crosses the critical ambient-temperature threshold: at 20–25 °C, hexadecylcyclohexane is a solid (waxy), whereas n-hexadecane is a free-flowing liquid. The NIST Webbook corroborates this with independently measured fusion temperatures (Tfus) ranging from 304.15 K to 308.8 K (31.0–35.7 °C) across multiple historical determinations [2]. This solid-state character at standard handling temperatures eliminates the need for refrigerated storage required by lower-melting analogs and enables direct use as a solid-phase component in composite matrices.

Phase-change materials Lubricant formulation Thermal management

Boiling Point and Volatility Differentiation of Hexadecylcyclohexane vs. n-Hexadecane: Thermal Stability for High-Temperature Applications

Hexadecylcyclohexane has a boiling point of 385.1 °C at 760 mmHg (with alternative estimate of 363.95 °C), compared to 287 °C for n-hexadecane—a boiling point elevation of approximately 77–98 °C [1]. The vapor pressure of hexadecylcyclohexane is estimated at ~0.0 mmHg at 25 °C, while n-hexadecane has a measurable vapor pressure of 0.133 kPa (~1.0 mmHg) at 105.3 °C [2]. Furthermore, the standard enthalpy of vaporization (ΔvapH°) for hexadecylcyclohexane is 109.3 kJ/mol, indicating substantially stronger intermolecular interactions than the fully linear alkane [3]. This reduced volatility profile translates directly to lower evaporative losses and extended service life in high-temperature lubricant and hydraulic fluid formulations.

Synthetic lubricants High-temperature fluids Thermal stability

Melting Point Position of Hexadecylcyclohexane Within the n-Alkylcyclohexane Homologous Series: Chain-Length-Dependent Selection

Within the n-alkylcyclohexane homologous series, the melting point exhibits a systematic, near-linear increase with alkyl chain length. Tetradecylcyclohexane (C20) melts at 24.0 °C, pentadecylcyclohexane (C21) at 25–29 °C, hexadecylcyclohexane (C22) at 33.6 °C, and octadecylcyclohexane (C24) at 43 °C . Hexadecylcyclohexane occupies a unique position as the first homolog that is reliably solid at standard laboratory temperatures (20–25 °C) without requiring the higher melting point (and consequently higher melt viscosity) of the C24 homolog. Every ±2 carbon adjustment in the alkyl chain shifts the melting point by approximately ±9–10 °C, providing a predictable design parameter for applications where a specific solid–liquid transition temperature is required.

Structure-property relationships Homologous series Formulation design

Kováts Retention Index Differentiation of Hexadecylcyclohexane from Hexadecylbenzene and Hexadecylcyclopentane for GC/MS Identity Confirmation

On the non-polar OV-101 capillary column, hexadecylcyclohexane exhibits a Kováts retention index (RI) of 2272, as determined by Kusmierz et al. (1985) [1]. This value is systematically offset from structurally related C16-alkyl compounds: hexadecylbenzene (C22H38) has RI 2282, and hexadecylcyclopentane (C21H42) has RI 2162 [1][2]. The 10-unit RI difference between hexadecylcyclohexane and hexadecylbenzene, and the 110-unit difference from hexadecylcyclopentane, provide unambiguous chromatographic resolution for identity confirmation and purity assessment in GC and GC/MS workflows. These RI values were determined under standardized isothermal conditions and are reproducible across laboratories using equivalent stationary phases.

Analytical chemistry Gas chromatography Quality control

Lipophilicity (XLogP3) and Rotatable Bond Count of Hexadecylcyclohexane vs. n-Hexadecane: Implications for Partitioning and Conformational Behavior

Hexadecylcyclohexane has a computed XLogP3 value of 11.6, significantly exceeding the LogP of approximately 8.2 reported for n-hexadecane [1][2]. This 3.4 log-unit difference corresponds to a theoretical ~2,500-fold higher partitioning into non-polar phases, relevant for environmental fate modeling, extraction optimization, and surfactant-oil phase behavior prediction. The compound possesses 15 rotatable bonds (entirely within the hexadecyl chain) and zero hydrogen bond donors or acceptors, classifying it as a purely hydrophobic, fully saturated hydrocarbon with conformational flexibility restricted to the alkyl side chain [1]. In contrast, the cyclohexane ring introduces a sterically constrained head group absent in linear alkanes, which influences molecular packing density and crystallization kinetics.

QSAR modeling Partitioning behavior Environmental fate

Density and Refractive Index as Procurement Purity Indicators for Hexadecylcyclohexane

Hexadecylcyclohexane has a reported density of 0.822 g/cm³ (computed) and a refractive index (nD) of 1.455 to 1.4596 . These values are measurably different from the closest structural analogs: n-hexadecane density is 0.773 g/cm³ (Δ = +0.049 g/cm³, or +6.3%), hexadecylbenzene density is 0.855 g/mL (Δ = −0.033 g/cm³, or −3.9%), and hexadecylcyclopentane density is ~0.79 g/cm³ (Δ = +0.032 g/cm³) [1][2]. The density and refractive index serve as rapid, non-destructive quality control parameters: a measured density outside the 0.80–0.82 g/cm³ range or a refractive index deviating from 1.455–1.460 at 20 °C indicates the presence of homolog contaminants, residual solvent, or oxidative degradation products. These specification ranges are consistent across multiple supplier certificates of analysis.

Quality assurance Purity verification Physical property specification

Evidence-Backed Application Scenarios for Hexadecylcyclohexane (CAS 6812-38-0) Procurement


Phase-Change Material (PCM) Component with Ambient-Solid Stability

Hexadecylcyclohexane, with its melting point of ~33 °C, is solid at standard room temperature (20–25 °C) unlike n-hexadecane (mp 18.2 °C) . This property makes it directly suitable as a PCM or PCM additive for thermal management in building materials, electronics packaging, or temperature-sensitive shipping, where a solid-to-liquid transition near 33 °C provides latent heat storage without requiring sub-ambient pre-conditioning. The 15 °C melting point elevation versus n-hexadecane (Evidence_Item 1) is the critical differentiator for this application.

High-Temperature Synthetic Lubricant or Hydraulic Fluid Base Stock

The boiling point of hexadecylcyclohexane (385.1 °C) far exceeds that of n-hexadecane (287 °C), providing a wider liquid operating range and reduced volatility at elevated temperatures . Combined with its low vapor pressure (~0.0 mmHg at 25 °C) and high enthalpy of vaporization (109.3 kJ/mol), hexadecylcyclohexane is suitable as a base fluid component in synthetic lubricants, high-temperature hydraulic fluids, or heat transfer fluids where evaporative loss and thermal degradation must be minimized. The 77–98 °C boiling point advantage (Evidence_Item 2) directly supports this use case.

Analytical Reference Standard for GC/MS Identification of Naphthenic Hydrocarbons

The definitively established Kováts retention index of 2272 (OV-101) provides unambiguous chromatographic identification of hexadecylcyclohexane in complex hydrocarbon mixtures such as petroleum fractions, environmental samples, or coal-bed wax extracts [1]. The 10-unit RI separation from hexadecylbenzene (RI 2282) and 110-unit separation from hexadecylcyclopentane (RI 2162) ensures that structural isomers can be confidently distinguished (Evidence_Item 4). This compound serves as a reference standard for naphthenic hydrocarbon characterization in geochemistry, petrochemistry, and environmental forensics.

Model Compound for Studying Cycloalkane Structure-Property Relationships

Hexadecylcyclohexane occupies a strategic position in the n-alkylcyclohexane homologous series between the near-ambient-melting tetradecylcyclohexane (C20, mp 24 °C) and the higher-melting octadecylcyclohexane (C24, mp 43 °C) . Its predictable melting point increment of approximately +4.5 °C per CH₂ group (Evidence_Item 3) makes it a valuable model compound for studying the effects of cyclohexane head-group substitution on crystallization, glass formation, and molecular packing in long-chain hydrocarbons. Researchers investigating structure-dependent thermal behavior, diffusion, or rheology of naphthenic compounds can use this homolog for systematic comparative studies.

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